molecular formula C16H22FN3O2S B12225086 3-{2-[3-(fluoromethyl)piperidin-1-yl]-2-oxoethyl}-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

3-{2-[3-(fluoromethyl)piperidin-1-yl]-2-oxoethyl}-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12225086
M. Wt: 339.4 g/mol
InChI Key: DEEMPKWXIRWHHH-UHFFFAOYSA-N
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Description

3-{2-[3-(fluoromethyl)piperidin-1-yl]-2-oxoethyl}-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that features a piperidine ring, a thiazolopyrimidine core, and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(fluoromethyl)piperidin-1-yl]-2-oxoethyl}-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoromethyl group, and the construction of the thiazolopyrimidine core. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Fluoromethylation: Introduction of the fluoromethyl group using reagents such as diethylaminosulfur trifluoride (DAST).

    Thiazolopyrimidine Formation: Construction of the thiazolopyrimidine core through cyclization reactions involving thioamides and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the molecule.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-{2-[3-(fluoromethyl)piperidin-1-yl]-2-oxoethyl}-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on the surface of cells, modulating their activity.

    Ion Channels: The compound could affect the function of ion channels, altering cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[3-(chloromethyl)piperidin-1-yl]-2-oxoethyl}-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • 3-{2-[3-(bromomethyl)piperidin-1-yl]-2-oxoethyl}-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Uniqueness

The presence of the fluoromethyl group in 3-{2-[3-(fluoromethyl)piperidin-1-yl]-2-oxoethyl}-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C16H22FN3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[2-[3-(fluoromethyl)piperidin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C16H22FN3O2S/c1-10-11(2)18-16-20(15(10)22)13(9-23-16)6-14(21)19-5-3-4-12(7-17)8-19/h12-13H,3-9H2,1-2H3

InChI Key

DEEMPKWXIRWHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCCC(C3)CF)C

Origin of Product

United States

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